2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1058226-58-6
VCID: VC11922392
InChI: InChI=1S/C16H19N3O2/c1-11(2)18-15(20)9-19-10-17-14(8-16(19)21)13-6-4-12(3)5-7-13/h4-8,10-11H,9H2,1-3H3,(H,18,20)
SMILES: CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC(C)C
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide

CAS No.: 1058226-58-6

Cat. No.: VC11922392

Molecular Formula: C16H19N3O2

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide - 1058226-58-6

Specification

CAS No. 1058226-58-6
Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
IUPAC Name 2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C16H19N3O2/c1-11(2)18-15(20)9-19-10-17-14(8-16(19)21)13-6-4-12(3)5-7-13/h4-8,10-11H,9H2,1-3H3,(H,18,20)
Standard InChI Key MSSZQUDOMMWVEW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC(C)C
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a pyrimidin-6-one ring (1,6-dihydropyrimidin-6-one) substituted at the 4-position with a 4-methylphenyl group. The 1-position is functionalized with an acetamide moiety, where the nitrogen atom is further substituted with an isopropyl group. Key structural features include:

  • Pyrimidinone core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a ketone group at position 6.

  • 4-Methylphenyl substituent: A para-methyl-substituted benzene ring attached to the pyrimidinone core, enhancing lipophilicity and steric bulk.

  • N-Isopropyl acetamide: A secondary amide group contributing to hydrogen-bonding potential and metabolic stability .

The stereochemistry of the compound is achiral, as confirmed by its ACHIRAL designation in structural databases.

Physicochemical Properties

Critical physicochemical parameters include:

PropertyValue
Molecular Weight285.34 g/mol
logP (Partition coefficient)2.67 (predicted)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area47.94 Ų
Solubility (logSw)-2.96 (poor aqueous solubility)

These properties suggest moderate lipophilicity and limited aqueous solubility, which may influence its pharmacokinetic profile .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Pyrimidinone Core Formation: Cyclocondensation of β-keto esters with urea or thiourea derivatives under acidic or basic conditions. For example, 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine is synthesized via the Biginelli reaction using 4-methylacetophenone, urea, and ethyl acetoacetate .

  • Acetamide Functionalization: The pyrimidinone intermediate undergoes alkylation with chloroacetamide derivatives. Reaction with N-isopropyl chloroacetamide in the presence of a base (e.g., potassium carbonate) yields the final product .

Key challenges include optimizing reaction conditions (temperature, solvent, catalyst) to maximize yield and purity. Analytical techniques such as NMR, HPLC, and mass spectrometry are employed for characterization .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

  • COX-2 Inhibitors: Structural modifications (e.g., sulfonamide addition) enhance selectivity for COX-2 over COX-1 .

  • Kinase Inhibitors: Pyrimidinones target EGFR and VEGFR kinases, with IC₅₀ values in the nanomolar range .

Prodrug Development

Esterification of the acetamide group improves bioavailability. For example, prodrugs exhibit 80% oral bioavailability in rodent models.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
2-[4-(4-Fluorophenyl)-6-oxo-1,6-DHP]Fluorine substituent at phenylEnhanced COX-2 inhibition (IC₅₀: 0.8 µM)
N-(4-Ethylphenyl)-2-({4-[2-(4-Methoxy)Thiazole and methoxyphenyl groupsAntifungal (MIC: 16 µg/mL)
2-((4-(4-Chlorophenyl)-6-oxo-1,6-DHP)Chlorophenyl and isoxazole groupsAnticancer (IC₅₀: 10 µM)

Key Insight: Electron-withdrawing groups (e.g., -F, -Cl) enhance target affinity, while bulky substituents (e.g., isopropyl) improve metabolic stability.

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